Absence of Published Quantitative Differentiation Data for This Specific Compound
A comprehensive search of primary research papers, patents, and authoritative databases found precisely zero instances of 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one being subjected to a quantitative biological assay with a named comparator or baseline. The compound is encompassed by the Markush structure in patent US 8,217,046 (and related filings) for cinnamoyl-piperazine PAR-1 antagonists [1]. However, this specific molecule is not among the worked examples; the exemplified compounds have different substitution patterns, such as 3-(2-Chloro-phenyl)-1-[4-(4-fluoro-benzyl)-piperazin-1-yl]-propenone [1]. The patent presents class-level assay data for PAR-1 antagonism (e.g., antagonism >60% of calcium signal at 10 µM for the class), but no data point is assigned to this specific compound [1]. Consequently, the quantitative differentiation between this compound and its closest analogs (e.g., compounds with 2-chloro, 4-fluoro-benzyl substitution) currently rests at zero verifiable data points.
| Evidence Dimension | PAR-1 antagonism in a calcium mobilization assay |
|---|---|
| Target Compound Data | No quantitative data available in public domain |
| Comparator Or Baseline | Class-level antagonism >60% at 10 µM [1]; Individual example compounds with unspecified pA2 values |
| Quantified Difference | Cannot be calculated |
| Conditions | CHO cells, SFLLR-NH2 agonist, Fluo-3AM fluorescent probe, FLIPR measurement (as described in patent for class) |
Why This Matters
Procurement decisions cannot be evidence-based for this specific compound's biological differentiation, making it suitable only as a starting point for novel SAR exploration rather than as a validated pharmacological tool.
- [1] Perez, M., Lamothe, M., Le Grand, B., & Letienne, R. (2012). Cinnamoyl-piperazine derivatives and their use as PAR-1 antagonists. U.S. Patent No. 8,217,046. Washington, DC: U.S. Patent and Trademark Office. View Source
